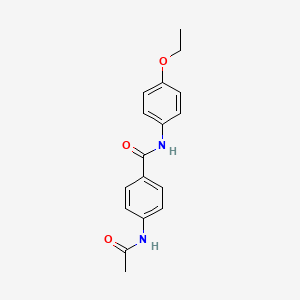

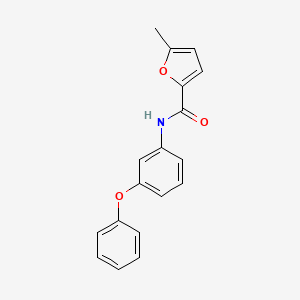

4-(乙酰氨基)-N-(4-乙氧苯基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of benzamide derivatives, including compounds similar to 4-(acetylamino)-N-(4-ethoxyphenyl)benzamide, often involves complex organic synthesis pathways that include acylation, amidation, and selective functional group transformations. One notable method for the synthesis of similar compounds involves the coupling of acyl chloride with aniline derivatives in the presence of a base, leading to benzamide formation. Another approach is the use of carbodiimide chemistry for the activation of carboxylic acids to form amide bonds with amines. These methods emphasize the versatility and adaptability of synthetic routes to access a wide range of benzamide derivatives with varying substituents (El‐Faham et al., 2013).

Molecular Structure Analysis

The molecular structure of benzamide derivatives, including 4-(acetylamino)-N-(4-ethoxyphenyl)benzamide, is characterized by the presence of an amide linkage connecting the benzene ring to various substituents. This structural feature is crucial for the compound's chemical behavior and interactions. X-ray diffraction and density functional theory (DFT) calculations are commonly employed to elucidate the molecular geometry, confirming the planarity or non-planarity of the amide linkage and the overall molecular conformation. These structural details are essential for understanding the compound's reactivity and potential biological activities (Demir et al., 2015).

Chemical Reactions and Properties

Benzamide derivatives are known for their reactivity in various chemical reactions, including nucleophilic substitution, hydrolysis, and oxidation. The chemical properties of these compounds are significantly influenced by the nature of the substituents on the benzene ring. For instance, electron-donating groups may enhance the reactivity towards electrophilic substitution, while electron-withdrawing groups could increase acidity and susceptibility to hydrolysis. These reactions are fundamental for further modifications and derivatization of the benzamide core structure for various applications (Sugimoto et al., 1990).

Physical Properties Analysis

The physical properties of benzamide derivatives, such as melting point, solubility, and crystalline structure, are critical for their practical applications. These properties are determined by both the core benzamide structure and the specific substituents present. For example, the introduction of ethoxy groups can influence the compound's solubility in organic solvents, which is relevant for its application in organic synthesis and drug formulation. The crystal structure, obtained through X-ray crystallography, provides insights into the compound's solid-state interactions, which can affect its stability and reactivity (Geetha et al., 2019).

Chemical Properties Analysis

The chemical properties of 4-(acetylamino)-N-(4-ethoxyphenyl)benzamide, such as acidity, basicity, and reactivity towards various reagents, are pivotal for its chemical and biological functionalities. These properties are influenced by the amide bond's resonance stabilization and the electron-donating or withdrawing effects of substituents on the benzene rings. Studies involving spectroscopic methods (NMR, IR, MS) and computational chemistry (DFT calculations) are utilized to understand these properties in detail, facilitating the prediction of reactivity patterns and interaction mechanisms with biological targets (Mostafa et al., 2023).

科学研究应用

抗癌应用中的组蛋白脱乙酰酶抑制

研究发现与“4-(乙酰氨基)-N-(4-乙氧苯基)苯甲酰胺”相关的化合物可作为组蛋白脱乙酰酶(HDAC)抑制剂。由于 HDAC 抑制剂能够调节癌细胞中的基因表达、细胞周期阻滞和凋亡,因此它们已成为癌症治疗中很有前景的治疗剂。例如,MGCD0103 是一种同种型选择性小分子 HDAC 抑制剂,在体内表现出显著的抗肿瘤活性,并已进入临床试验,显示出作为抗癌药物的潜力 (周等人,2008)。同样,该类中的另一种化合物 CI-994 已被证明可在 HCT-8 结肠癌细胞中引起组蛋白超乙酰化,表明其机制与 HDAC 抑制有关 (Kraker 等人,2003)。

药物开发中的合成和表征

已经对与“4-(乙酰氨基)-N-(4-乙氧苯基)苯甲酰胺”相关的化合物的新系列的合成进行了研究,以探索它们在药物开发中的潜力。OxymaPure/DIC 已被用作合成 α-酮酰胺衍生物的高效试剂,在纯度和产率方面表现出优越性。这些化合物已使用各种技术进行表征,表明该方法对于生产用于进一步药理测试的高质量化合物是有效的 (El-Faham 等人,2013)。

抗肿瘤活性及作用机制

与“4-(乙酰氨基)-N-(4-乙氧苯基)苯甲酰胺”类似的化合物的抗肿瘤活性已得到广泛研究,研究结果表明对各种癌症模型具有良好的疗效。临床前研究表明,CI-994 对多种实体瘤具有活性,其机制包括细胞周期阻滞和凋亡诱导。这些结果支持进一步探索此类化合物在癌症治疗中的应用 (LoRusso 等人,2004)。

分子结构分析和抗氧化活性

研究还深入研究了与“4-(乙酰氨基)-N-(4-乙氧苯基)苯甲酰胺”在结构上相关的化合物的分子结构分析,探索了它们的抗氧化特性。通过 X 射线衍射和 DFT 计算进行的结构表征提供了对电子性质和潜在抗氧化活性的见解,有助于理解它们的反应性和稳定性 (Demir 等人,2015)。

属性

IUPAC Name |

4-acetamido-N-(4-ethoxyphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3/c1-3-22-16-10-8-15(9-11-16)19-17(21)13-4-6-14(7-5-13)18-12(2)20/h4-11H,3H2,1-2H3,(H,18,20)(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWTAHCQIXWHOLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-acetamido-N-(4-ethoxyphenyl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-{[(4-methylphenyl)sulfonyl]amino}ethyl)-3,5-bis(methylthio)-4-isothiazolecarboxamide](/img/structure/B5512707.png)

![ethyl 3-[4-methyl-5-(morpholin-4-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine-1-carboxylate](/img/structure/B5512713.png)

![N-(3-chloro-4-methylphenyl)-3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-piperidinecarboxamide](/img/structure/B5512717.png)

![N-[4-(4-morpholinyl)phenyl]propanamide](/img/structure/B5512743.png)

![4-{3-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl]propoxy}benzamide dihydrochloride](/img/structure/B5512745.png)

![N'-[(2-chloro-6-methyl-3-quinolinyl)methylene]-3,4-dimethoxybenzohydrazide](/img/structure/B5512759.png)

![N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5512777.png)

![5-bromo-N'-[3-(3-nitrophenyl)-2-propen-1-ylidene]nicotinohydrazide](/img/structure/B5512787.png)

![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B5512800.png)